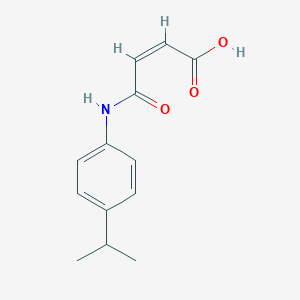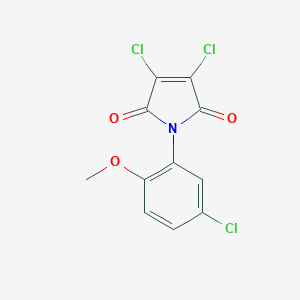
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with a wide range of applications in the scientific research field. It is an organic compound with a molecular weight of 302.9 g/mol, and its chemical structure consists of two chlorine atoms, one nitrogen atom, and three oxygen atoms. This compound has been used for a variety of purposes, including as a reagent in the synthesis of other compounds and as a research tool for the investigation of various biochemical and physiological processes.
Applications De Recherche Scientifique
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a compound structurally related to 3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, have been developed. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP), closely related to the chemical structure of interest, was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the solar cells (Hu et al., 2015).
Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, structurally similar to the compound , have been synthesized and display potential applications in organic optoelectronic materials. These derivatives exhibit significant water solubility, making them suitable for use in biological systems (Zhang et al., 2014).
Polymer Solar Cell Building Blocks
A novel electron-deficient derivative of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione, related to this compound, was synthesized and used as a building block for polymer solar cells. These derivatives exhibit small energy band gaps combined with low-lying HOMO energy levels, making them promising materials for bulk heterojunction solar cell applications (Gironda et al., 2012).
Metallo-Supramolecular Polymers
New building blocks based on 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), structurally analogous to this compound, were synthesized for the creation of metallo-supramolecular polymers. These polymers, formed through self-assembly polymerizations with transition metal ions, demonstrate distinct optical properties and low band gaps, which are relevant for various electronic applications (Chen et al., 2014).
Propriétés
IUPAC Name |
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO3/c1-18-7-3-2-5(12)4-6(7)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUWHVLLDHEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan](/img/structure/B349319.png)
![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)


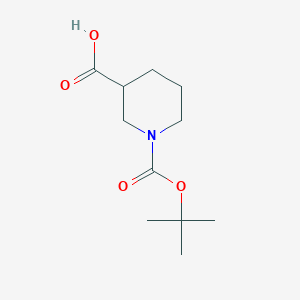
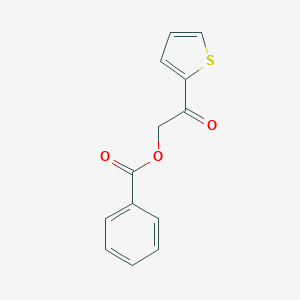
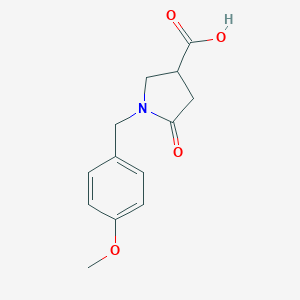
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)
